1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific research fields due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole typically involves the reaction of trifluoroacetyl chloride with heptafluoropropyl hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Trifluoroacetyl-3-(trifluoromethyl)pyrazole
- 1-Trifluoroacetyl-5-(trifluoromethyl)pyrazole
- 3-Heptafluoropropyl-5-(trifluoromethyl)pyrazole
Uniqueness: 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole is unique due to the presence of both trifluoroacetyl and heptafluoropropyl groups, which impart distinct chemical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)2-1-3(6(12,13)14)24(23-2)4(25)7(15,16)17/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSDGXFBFZJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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